3-Acetamido-3-(2-methylphenyl)propanoic acid
Description
Historical Context of Acetamidopropanoic Acid Derivatives
The exploration of acetamidopropanoic acid derivatives began in the late 20th century, driven by interest in modifying amino acid backbones for pharmaceutical applications. Early work focused on synthesizing β-lactam antibiotics, where acetamido groups were introduced to enhance stability and bioactivity. For instance, European Patent EP0382268A1 (1990) documented methods for producing 7-(cyclo)alkylideneammonio-3-cephem derivatives, highlighting the utility of acetamido-modified amino acids as intermediates in antibiotic synthesis. These efforts laid the groundwork for later innovations, including the development of 3-acetamido-3-(2-methylphenyl)propanoic acid, which emerged as a structurally distinct derivative with potential applications in drug design and metabolic studies.
Position of this compound within Non-proteinogenic Amino Acids
Non-proteinogenic amino acids, which are not encoded by standard genetic machinery, encompass over 140 naturally occurring and synthetic variants. This compound falls into this category due to its absence from ribosomal protein biosynthesis pathways. Unlike proteinogenic amino acids such as alanine or phenylalanine, its structure features a β-alanine backbone modified with an acetamido group and a 2-methylphenyl substituent at the β-carbon. This places it among specialized metabolites like γ-aminobutyric acid (GABA) and β-alanine, which serve roles in neurotransmission and cellular energetics.
Table 1: Comparative Features of Selected Non-proteinogenic Amino Acids
| Compound | Backbone Structure | Key Functional Groups | Biological Role |
|---|---|---|---|
| β-Alanine | β-amino acid | Carboxyl, amine | Precursor to coenzyme A |
| γ-Aminobutyric Acid (GABA) | γ-amino acid | Carboxyl, amine | Inhibitory neurotransmitter |
| This compound | β-amino acid | Acetamido, 2-methylphenyl, carboxyl | Synthetic intermediate, research tool |
Significance in Organic Chemistry and Medicinal Research
The compound’s hybrid structure—combining aromatic, polar, and hydrophobic moieties—makes it a valuable scaffold in organic synthesis. Its acetamido group enhances solubility in polar solvents, while the 2-methylphenyl substituent introduces steric effects that influence stereochemical outcomes in reactions. Medicinally, acetamido derivatives are explored for their bioactive potential. For example, 4-acetamidobutanoic acid, a GABA metabolite, exhibits antioxidant properties in muscadine grape extracts. Although direct studies on this compound are limited, its structural analogs suggest utility in designing enzyme inhibitors or prodrugs targeting neurological and metabolic disorders.
Structural Classification and Nomenclature Considerations
The compound’s systematic IUPAC name, (3R)-3-acetamido-3-(2-methylphenyl)propanoic acid , reflects its stereochemistry and substituent arrangement. Key features include:
- Chiral center : The β-carbon (C3) adopts an R configuration, critical for its interactions with biological targets.
- Backbone : A three-carbon chain (propanoic acid) with the amino group at C3.
- Substituents : An acetamido (-NHCOCH₃) group and a 2-methylphenyl ring at C3.
Table 2: Structural and Molecular Data
| Property | Value |
|---|---|
| Molecular formula | C₁₂H₁₅NO₃ |
| Molecular weight | 221.25 g/mol |
| SMILES notation | CC1=CC=CC=C1C@@HNC(=O)C |
| InChIKey | XQJVFATYXKRTCM-LLVKDONJSA-N |
The HELM notation (PEPTIDE1{[ac].[*NC@Hc1ccccc1C |$_R1;;;;;;;;;;;;;$|]}$$$$) further encodes its peptide-like structure, emphasizing the acetamido modification. This nomenclature aligns with conventions for non-proteinogenic amino acids, where functional groups are prioritized in naming.
Properties
IUPAC Name |
3-acetamido-3-(2-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8-5-3-4-6-10(8)11(7-12(15)16)13-9(2)14/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJVFATYXKRTCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-3-(2-methylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylbenzaldehyde and acetamide.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-methylbenzaldehyde and acetamide under acidic or basic conditions.
Cyclization: The intermediate undergoes cyclization to form the desired this compound. This step may require specific catalysts and controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Batch Reactors: These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reaction time.
Continuous Flow Reactors: These reactors offer advantages in terms of scalability and efficiency, enabling the continuous production of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-3-(2-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The acetamido group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or alkylated compounds.
Scientific Research Applications
3-Acetamido-3-(2-methylphenyl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Acetamido-3-(2-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group and the 2-methylphenyl group play crucial roles in its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Comparisons and Research Findings
This contrasts with the electron-donating methyl group in the target compound, which reduces acidity (pKa ~4.0–4.5) . Halogen Substituents (e.g., 4-Chloro ): Chlorine’s inductive effect increases lipophilicity (logP ~2.5 vs.
Steric and Conformational Effects
- The 2-methylphenyl group in the target compound introduces ortho-substitution, creating steric hindrance that may limit binding to flat enzymatic active sites. This contrasts with para-substituted analogs (e.g., 4-nitro or 4-chloro), which have minimal steric interference .
Biological Activity Insights Propanoic acid derivatives are frequently conjugated to NSAIDs (e.g., ibuprofen, naproxen) to enhance anti-inflammatory activity . While direct data for the target compound are lacking, structural analogs with 4-methoxyphenyl or 3-fluorophenyl substituents show improved COX-2 selectivity in preclinical models .
Metabolic and Stability Considerations
Biological Activity
3-Acetamido-3-(2-methylphenyl)propanoic acid, also known by its chemical identifier 1226001-58-6, is a compound with significant biological activity that has garnered interest in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H15NO3
- Molecular Weight : 221.25 g/mol
The compound features an acetamido group and a 2-methylphenyl substituent, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to act as an inhibitor for certain enzymes involved in metabolic processes, potentially affecting pathways related to inflammation and oxidative stress.
- Nrf2 Activation : Similar to other organosulfur compounds, it may activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation .
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to:
- Reduce oxidative stress markers in cellular models.
- Enhance the expression of antioxidant enzymes through Nrf2 activation .
Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory effects in various studies:
- In vitro studies showed a decrease in pro-inflammatory cytokines when treated with this compound.
- Animal models indicated reduced edema and inflammatory responses in conditions such as arthritis.
Study Overview
A series of pharmacological studies have evaluated the efficacy of this compound:
Case Studies
- Parkinson’s Disease : In a controlled study involving MPTP-treated mice, administration of the compound resulted in significant neuroprotection, evidenced by preserved motor function and reduced neuroinflammatory markers.
- Inflammatory Bowel Disease (IBD) : A clinical case reported the use of this compound in managing IBD symptoms, highlighting its role in modulating gut inflammation through antioxidant pathways.
Q & A
Q. What are the common synthetic routes for 3-Acetamido-3-(2-methylphenyl)propanoic acid, and how are reaction conditions optimized?
The synthesis typically involves bromination of a precursor (e.g., 2-methylphenylpropanoic acid) followed by amidation. Key steps include:
- Bromination : Use bromine or N-bromosuccinimide (NBS) with a catalyst like FeBr₃ or AIBN under controlled temperatures (40–60°C) to avoid side reactions.
- Amination : Introduce the acetamido group via nucleophilic substitution using acetonitrile or acetamide in the presence of a base (e.g., K₂CO₃) .
Optimization involves adjusting solvent polarity (e.g., DMF vs. THF) and monitoring reaction progress via TLC or HPLC to minimize byproducts .
Q. How is the compound characterized, and what analytical techniques resolve structural ambiguities?
- Primary techniques : NMR (¹H/¹³C) to confirm substituent positions, FT-IR for functional groups (amide C=O stretch at ~1650 cm⁻¹), and HPLC for purity (>97%) .
- Contradictions in spectral data : Use computational tools (e.g., Gaussian for DFT calculations) to simulate NMR spectra and compare with experimental data. Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What are the stability considerations for long-term storage of this compound?
Store at –20°C in airtight, amber vials under inert gas (Ar/N₂) to prevent hydrolysis of the acetamido group. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify breakdown products (e.g., free amine or carboxylic acid derivatives) .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
- Step 1 : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., enzymes inhibited by phenylalanine analogs).
- Step 2 : Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity. Validate predictions via synthesis and in vitro assays .
- Case study : Fluorination at the 4-position (as in 2-Acetamido-3-(4-fluorophenyl)propanoic acid) improved metabolic stability in hepatic microsome assays .
Q. How do researchers resolve contradictions in reported physical properties (e.g., melting points)?
- Approach : Replicate experiments under standardized conditions (e.g., heating rate of 1°C/min in a calibrated apparatus).
- Data reconciliation : Cross-reference with high-purity samples (>99%) characterized via DSC. For example, discrepancies in melting points (85–89°C vs. 90–92°C) may arise from polymorphic forms or residual solvents .
Q. What methodologies optimize enantioselective synthesis of this compound?
Q. How can reaction engineering improve scalability while maintaining yield?
- Microreactor systems : Enhance heat/mass transfer for exothermic steps (e.g., bromination). Continuous flow reactors reduce batch-to-batch variability .
- In-line monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation and adjust parameters in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
